(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure combining an indole moiety, a cyclopentanecarbonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, the cyclopentanecarbonyl group is introduced via an acylation reaction using cyclopentanecarbonyl chloride in the presence of a base such as pyridine.
Synthesis of the Acrylamide Moiety: The thiophene ring is incorporated through a Heck coupling reaction between a thiophene-2-boronic acid and an appropriate acrylamide derivative.
Final Coupling: The indole derivative and the acrylamide moiety are coupled under conditions that favor the formation of the (E)-isomer, typically using a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarbonyl moiety can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The indole and thiophene rings can interact with hydrophobic pockets, while the acrylamide moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-(cyclohexanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the indole and thiophene rings allows for diverse interactions with biological targets, while the cyclopentanecarbonyl group adds to its stability and reactivity.
Properties
IUPAC Name |
(E)-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(10-9-18-6-3-13-26-18)22-17-8-7-15-11-12-23(19(15)14-17)21(25)16-4-1-2-5-16/h3,6-10,13-14,16H,1-2,4-5,11-12H2,(H,22,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRAFUUCRDJEW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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